molecular formula C19H36O3S B12456448 (9Z,12Z)-octadeca-9,12-dienyl methanesulfonate

(9Z,12Z)-octadeca-9,12-dienyl methanesulfonate

Cat. No.: B12456448
M. Wt: 344.6 g/mol
InChI Key: JJFLSSAGKSQEHW-UHFFFAOYSA-N
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Description

Linoleyl methane sulfonate is a chemical compound with the molecular formula C19H36O3S. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a linoleyl group attached to a methane sulfonate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleyl methane sulfonate can be synthesized through the reaction of linoleyl alcohol with methane sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of linoleyl methane sulfonate involves the use of large-scale reactors where linoleyl alcohol and methane sulfonyl chloride are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Linoleyl methane sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Linoleyl methane sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of linoleyl methane sulfonate involves its ability to act as a biological alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophilic sites within the intracellular milieu. This reaction can lead to the modification of cellular components, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linoleyl methane sulfonate is unique due to its linoleyl group, which imparts specific properties such as enhanced lipid solubility and the ability to interact with biological membranes. This makes it particularly useful in lipid-based drug delivery systems and other applications where lipid compatibility is essential .

Properties

Molecular Formula

C19H36O3S

Molecular Weight

344.6 g/mol

IUPAC Name

octadeca-9,12-dienyl methanesulfonate

InChI

InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3

InChI Key

JJFLSSAGKSQEHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C

Origin of Product

United States

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